5-(Azetidin-3-yl)-2-methylpyridine
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Overview
Description
5-(Azetidin-3-yl)-2-methylpyridine: is a heterocyclic compound that features both an azetidine ring and a methylpyridine ring. This compound is of interest due to its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts significant strain and reactivity to the molecule, while the methylpyridine moiety contributes to its aromatic character and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-3-yl)-2-methylpyridine typically involves the construction of the azetidine ring followed by its attachment to the methylpyridine ring. One common method involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment to Methylpyridine: The azetidine ring is then coupled with a methylpyridine derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Oxazolidinones, N-oxides.
Reduction Products: Piperidine derivatives.
Substitution Products: Various functionalized azetidine and pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications due to its unique structural features.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific properties.
Agrochemicals: Explored for use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strain and reactivity can facilitate binding to active sites, while the pyridine ring can engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
- 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(Azetidin-3-yl)-1H-imidazole hydrochloride
- 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride
Uniqueness: 5-(Azetidin-3-yl)-2-methylpyridine is unique due to the combination of the azetidine and methylpyridine rings, which confer distinct reactivity and potential for diverse chemical modifications. This dual-ring structure is less common compared to other heterocyclic compounds, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8(6-11-7)9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 |
InChI Key |
IYGUMRKABSJDDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
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